methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers
Description
Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate is a bicyclic compound featuring a 6-oxabicyclo[3.1.0]hexane core fused to a methyl acetate group. The bicyclo[3.1.0]hexane system consists of a cyclopropane ring fused to a tetrahydrofuran-like oxygen-containing ring, imparting significant steric strain and unique reactivity. The compound exists as a mixture of diastereomers due to stereochemical variations at the bicyclic core or the acetate substituent, complicating its isolation and purification .
Key structural attributes include:
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 2-(6-oxabicyclo[3.1.0]hexan-2-yl)acetate |
InChI |
InChI=1S/C8H12O3/c1-10-7(9)4-5-2-3-6-8(5)11-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
YRILMUUFHBEYOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC2C1O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate typically involves the reaction of cyclopentene oxide with methyl bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the epoxide ring opens to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate is a compound with a bicyclic structure, specifically an ester functional group attached to an oxabicyclohexane framework. It is a mixture of diastereomers with a molecular weight of approximately 156.18 g/mol. This unique structure gives it unique chemical properties and makes it applicable to use in organic synthesis and pharmaceuticals.
Potential Applications
- Pharmaceuticals The compound's unique structure may allow it to be utilized in the pharmaceutical field.
- Organic Synthesis Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate can be modified for specific applications through various synthetic routes, and these reactions are fundamental in synthetic organic chemistry.
Comparison with Similar Compounds
Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate shares structural characteristics with other compounds containing bicyclic structures or ester functionalities.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 2-fluorobutanoate | Contains a fluorine atom | Fluorinated compounds often exhibit enhanced bioactivity |
| Ethyl 3-methylbutanoate | Simple branched alkyl chain | Commonly used in flavoring due to fruity aroma |
| Methyl cyclopentene carboxylate | Similar bicyclic structure | Used as a precursor in organic synthesis |
Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate stands out because of its unique bicyclic oxabicyclohexane ring system and ester functional group, which may give it distinct chemical reactivity and potential biological properties compared to similar compounds.
Other bicyclo[3.1.0]hexane derivatives have been investigated for various applications:
- mGluR Agonists Certain bicyclo[3.1.0]hexane derivatives are useful as metabotropic glutamate receptor (mGluR) modulators, which can be used for treating or preventing psychiatric disorders (schizophrenia, anxiety, depression, bipolar disorder, and epilepsy) and neurological diseases (drug dependence, cognitive disorders, Alzheimer's disease, Huntington's chorea, Parkinson's disease, and head trauma) .
- CDK2 Inhibitors Derivatives of bicyclo[3.1.0]hexane have been evaluated for their CDK2 inhibitory activity and potential as anticancer agents .
- Antiviral Compounds Nitrile-containing compounds have antiviral properties .
Mechanism of Action
The mechanism of action of methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxabicyclo Cores
a) 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
- Molecular formula : C₇H₁₀O₂.
- Structure : Contains a ketone group at position 2 and methyl groups at position 4.
- Synthesis : Prepared via H₂O₂/HCO₂H oxidation followed by photochemical cyclization (40% yield) .
- Key differences : Absence of an ester group and presence of a ketone, which enhances electrophilicity.
b) tert-Butyl N-(6-Oxabicyclo[3.1.0]hexan-2-ylmethyl)carbamate
- Molecular formula: C₁₁H₁₉NO₃.
- Structure : Features a carbamate group instead of an ester, with a tert-butyl protecting group.
- Synthesis : Utilizes tert-butyl carbamate in a multi-step reaction, yielding a racemic mixture .
c) [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl Acetate
- Molecular formula : C₉H₁₄O₄.
- Structure : A 2-oxabicyclo[2.1.1]hexane system with hydroxymethyl and acetate groups.
Diastereomer-Rich Analogues
a) Methyl 2-((4-Bromophenyl)(methyl)amino)-3-(pyridin-2-yl)butanoate
- Molecular formula : C₁₇H₁₇BrN₂O₂.
- Diastereomer ratio : 4:3 mixture, inseparable via flash chromatography .
- Key differences : Aromatic substituents (bromophenyl, pyridyl) introduce π-π interactions absent in the target compound.
b) {2-Azabicyclo[2.2.1]hept-5-en-3-yl}methanol
- Molecular formula: C₇H₁₁NO.
- Structure : Nitrogen-containing bicyclo[2.2.1] system with a hydroxymethyl group.
Comparative Analysis Table
Key Research Findings
- Diastereomer Separation Challenges: Similar to methyl 2-((4-bromophenyl)amino)butanoate , the target compound’s diastereomers resist separation via standard chromatography, necessitating advanced techniques like chiral HPLC or crystallization with resolving agents (e.g., tartaric acid, as in ).
- Reactivity Trends : The oxabicyclo[3.1.0] core is prone to acid-catalyzed ring-opening (see ), a reactivity shared with nitrogen-containing analogues like 3-azabicyclo derivatives.
- Thermal Stability : Predicted data for analogues (e.g., boiling points ) suggest that ring size and substituents critically influence stability.
Biological Activity
Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate is a bicyclic compound characterized by its unique oxabicyclohexane framework and ester functional group. This compound, a mixture of diastereomers, has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound through various research findings and case studies.
- Molecular Formula : C8H14O3
- Molecular Weight : Approximately 156.18 g/mol
- Structure : The bicyclic structure allows for unique interactions with biological targets, enhancing its potential therapeutic applications.
The mechanism of action for methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate involves its interaction with specific molecular targets, potentially including enzymes and receptors. The rigid bicyclic structure enables it to fit into enzyme active sites or receptor binding pockets, modulating their activity through hydrogen bonds and ionic interactions .
Antimicrobial Activity
Several studies have indicated that methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate exhibits significant antimicrobial properties. For instance:
- A study demonstrated that compounds with similar bicyclic structures showed promising activity against various bacterial strains, suggesting a potential application in developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been highlighted in research focusing on its ability to inhibit pro-inflammatory cytokines and pathways:
- Experimental results indicated that related compounds could reduce inflammation markers in vitro, suggesting that methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate might also exhibit similar effects .
Antioxidant Activity
The antioxidant potential of methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate has been evaluated through various assays:
- In studies utilizing DPPH radical scavenging assays, compounds with similar structural features demonstrated significant antioxidant activity, indicating that this compound may help protect cells from oxidative stress .
Case Studies
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanisms :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Methyl 2-fluorobutanoate | Structure | Contains a fluorine atom | Enhanced bioactivity |
| Ethyl 3-methylbutanoate | Structure | Simple branched alkyl chain | Flavoring agent |
| Methyl cyclopentene carboxylate | Structure | Similar bicyclic structure | Precursor in organic synthesis |
Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate stands out due to its specific structure combined with an ester functional group, which may confer distinct biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
